2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid CAS number
2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid CAS number
An In-Depth Technical Guide to 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid
This guide provides a comprehensive technical overview of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid, a compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, properties, and potential applications.
2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid is a biphenyl derivative characterized by the presence of a carboxylic acid group, a methoxy group, and a fluorine atom, strategically positioned on the biphenyl scaffold. These functional groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
Table 1: Compound Identification and Key Properties
| Identifier | Value | Source |
| CAS Number | 1182754-74-0 | [1] |
| Molecular Formula | C₁₄H₁₁FO₃ | [1] |
| Molecular Weight | 246.24 g/mol | Calculated |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F | PubChem |
| InChI Key | InChIKey=SDAAXLJTJIKITQ-UHFFFAOYSA-N | PubChem |
| Appearance | Predicted: White to off-white solid | N/A |
| Melting Point | Not available | N/A |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol. | N/A |
Synthesis and Mechanistic Insights
The synthesis of substituted biphenyl carboxylic acids is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3][4] This reaction allows for the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid, offering a robust and high-yielding route to the target molecule.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The synthesis of 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid can be envisioned via the Suzuki-Miyaura coupling of 3-bromo-2-fluorobenzoic acid and (4-methoxyphenyl)boronic acid. The choice of starting materials is critical; the bromine and fluorine on one ring and the boronic acid on the other provide the necessary reactive sites for the palladium-catalyzed coupling.
Caption: Synthetic workflow for 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid.
Detailed Experimental Protocol (Representative)
This protocol is a representative example based on established Suzuki-Miyaura coupling methodologies.[2][3]
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-2-fluorobenzoic acid (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a base, such as potassium carbonate (2.0 eq), to the mixture.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (multiplets) in the range of 7.0-8.2 ppm. A singlet for the methoxy group (OCH₃) around 3.8-4.0 ppm. A broad singlet for the carboxylic acid proton (COOH) above 10 ppm (may not be observed in all solvents). |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon (OCH₃) around 55-60 ppm. A signal for the carboxylic acid carbon (COOH) around 165-175 ppm. |
| IR (Infrared) | A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-O stretches from the ether and carboxylic acid in the 1200-1300 cm⁻¹ region. C-F stretch around 1100-1200 cm⁻¹. |
| Mass Spec. (MS) | Expected [M-H]⁻ ion at m/z 245.06 in negative ion mode ESI-MS. |
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid suggest its potential as a valuable scaffold in drug discovery. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[5][6]
Rationale for Pharmacological Interest
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Biphenyl Core: The biphenyl scaffold is a common feature in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).
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Carboxylic Acid Group: This functional group can act as a key pharmacophore, forming hydrogen bonds with biological targets. It is a common feature in many NSAIDs and other therapeutic agents.[7]
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Fluorine Substitution: The introduction of fluorine can block sites of metabolism, thereby increasing the half-life of a drug.[6] It can also modulate the acidity of the carboxylic acid and influence the overall electronic properties of the molecule.
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Methoxy Group: The methoxy group can also influence the electronic and steric properties of the molecule, potentially affecting its interaction with target proteins.
Potential as an Anti-Inflammatory Agent
Given the prevalence of the fluorinated biphenyl carboxylic acid moiety in anti-inflammatory agents, it is plausible that 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid could exhibit inhibitory activity against enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Sources
- 1. Angene - 2'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid | 1182754-74-0 | MFCD12859534 | AGN-PC-0WNOFY [japan.angenechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
